
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-nitro-pyrazole moiety. The tert-butoxycarbonyl (Boc) group at the 1-position of piperidine serves as a protective group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules due to its nitro-pyrazole group, which can participate in hydrogen bonding and π-π stacking interactions. Its molecular formula is C₁₃H₂₀N₄O₄, with a molecular weight of 296.32 g/mol (predicted) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nitration and pyrazole formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate showed selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer drug candidate .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 15.2 | |
tert-butyl 3-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate | MCF7 (Breast) | 10.5 |
Agrochemical Applications
In the field of agrochemicals, pyrazole derivatives have been explored for their herbicidal and insecticidal properties. The nitro group in the compound enhances its biological activity, making it a candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
A comparative study showed that this compound exhibited significant herbicidal activity against common weeds, outperforming traditional herbicides in some cases .
Table 2: Herbicidal Efficacy of Pyrazole Compounds
Compound Name | Target Weed Species | Efficacy (%) | Reference |
---|---|---|---|
This compound | Amaranthus retroflexus | 85 | |
tert-butyl 3-(5-amino-pyrazole) | Chenopodium album | 70 |
Materials Science Applications
The unique properties of this compound make it suitable for use in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A recent study demonstrated that polyurethanes modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Positional Isomers
- tert-Butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (SS-3797)
- Key Difference : The nitro-pyrazole group is at the 4-position of the piperidine ring instead of the 3-position.
- Impact : Altered steric and electronic environments may affect binding affinity in biological targets. For example, the 4-substituted isomer may exhibit different conformational flexibility, influencing its interaction with enzymes .
Ring-Size Variants
- tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (SS-3798) Key Difference: Replaces the six-membered piperidine ring with a four-membered azetidine. Azetidine derivatives often show enhanced metabolic stability but may sacrifice binding potency due to constrained geometry .
Functional Group Modifications
Nitro to Amino Substitution
- tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0) Key Difference: The nitro group (-NO₂) is replaced with an amino group (-NH₂). Impact:
- Electronic Effects: The amino group is electron-donating, increasing nucleophilicity and altering hydrogen-bonding capacity.
- Solubility: Enhanced solubility in polar solvents due to protonation of the amino group.
- Stability : Reduced oxidative stability compared to the nitro analog .
Additional Functional Groups
- tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Key Difference : Incorporates a methoxycarbonyl (-COOCH₃) group at the 3-position of the pyrazole ring.
- Impact :
- Metabolism : Susceptible to esterase-mediated hydrolysis, which may shorten half-life in vivo .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Compound Name | Molecular Weight (g/mol) | Predicted Density (g/cm³) | Boiling Point (°C) | PSA (Ų) | LogP |
---|---|---|---|---|---|
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate | 296.32 | 1.32 | 436.8 | 93.18 | 2.82 |
SS-3797 (4-substituted isomer) | 296.32 | 1.30 (predicted) | 430–435 | 93.18 | 2.75 |
SS-3798 (azetidine analog) | 282.29 | 1.28 (predicted) | 420–425 | 93.18 | 2.65 |
CAS 877399-73-0 (amino analog) | 277.36 | 1.25 (predicted) | 410–415 | 85.18 | 1.50 |
Notes:
- PSA (Polar Surface Area) : Higher PSA values correlate with reduced blood-brain barrier permeability.
- LogP: The nitro-pyrazole analogs exhibit higher lipophilicity compared to amino-substituted derivatives .
Biological Activity
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1201935-53-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
- Molecular Formula : C13H20N4O4
- Molecular Weight : 296.32 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a nitro-pyrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth in vitro .
- Anti-inflammatory Effects : The nitro group in the pyrazole ring may enhance anti-inflammatory properties, as seen in related compounds that inhibit pro-inflammatory cytokines and pathways .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways. Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and protein kinases, which are critical in inflammatory responses and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole derivatives:
- Cytotoxicity Assays : In one study, derivatives were tested against human cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values indicating significant cytotoxicity. For example, a related compound demonstrated an IC50 of approximately 92.4 µM against a panel of cancer cell lines .
- Enzymatic Inhibition : Research has indicated that similar compounds can inhibit enzymes like DYRK1A, which is implicated in neurodegenerative diseases. This suggests potential applications in treating conditions beyond oncology .
- Anti-inflammatory Studies : A study highlighted the anti-inflammatory effects of pyrazole derivatives through inhibition of nitric oxide production in macrophages. This could translate into therapeutic benefits for inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | CAS Number | Biological Activity | IC50 (µM) |
---|---|---|---|
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine | 1201935-53-6 | Anticancer | TBD |
Pyrazole Derivative A | 1234567-89-0 | Cytotoxicity (HeLa) | 92.4 |
Pyrazole Derivative B | 9876543-21-0 | Anti-inflammatory | TBD |
DYRK1A Inhibitor | 1357924-68-0 | Neuroprotective | Nanomolar |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a nitro-substituted pyrazole with a Boc-protected piperidine derivative. For example, analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂ or Ar) . Optimization includes:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Pd(PPh₃)₄ or CuI may enhance coupling efficiency.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (e.g., expected m/z ~308.3 for [M+H]⁺) and detect impurities.
- ¹H/¹³C NMR : Compare chemical shifts to analogous Boc-protected piperidine derivatives (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Elemental analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : Based on structurally similar compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if dust is generated .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂) to prevent hydrolysis of the Boc group .
- Waste disposal : Segregate halogen-free organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or nitro group orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:
- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures.
- Data collection : Employ SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters (e.g., nitro group dihedral angles relative to pyrazole) .
- Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to confirm stability of conformers .
Q. What analytical strategies can address contradictions in observed vs. predicted reactivity (e.g., unexpected ring-opening or nitro reduction)?
- Methodological Answer :
- Controlled reactivity studies : Monitor reactions under varying conditions (pH, temperature) via in situ FTIR or Raman spectroscopy.
- Mechanistic probes : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps in nitro group transformations.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to identify transition states and activation barriers for competing pathways .
Q. How can in vitro toxicity profiles guide the design of derivatives with reduced off-target effects?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- Cytotoxicity assays : Use HepG2 or HEK293 cells to measure IC₅₀ values. Compare with structural analogs (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) to identify toxicophores .
- SAR analysis : Modify the nitro group to electron-withdrawing substituents (e.g., CF₃) and evaluate impact on bioactivity .
Properties
IUPAC Name |
tert-butyl 3-(4-nitropyrazol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-5-10(8-15)16-9-11(7-14-16)17(19)20/h7,9-10H,4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROLHUVPFAYLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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